N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride
Description
Introduction and Chemical Identity
Structural Characteristics and Key Features
The compound is a dihydrochloride salt with the molecular formula C₂₅H₄₀Cl₂N₄O₃ and molecular weight 515.5 g/mol . Its structure comprises:
- Pyrazole core : A 1H-pyrazole ring serving as a hydrogen-bonding scaffold.
- Phenyl linkage : A 5-phenylpyrazole substructure connected via an oxygen bridge to a cyclobutyl group.
- Cyclobutyl-oxane substituent : A 3-[2-(oxan-4-yl)ethoxy]cyclobutyl group enhancing solubility and conformational rigidity.
- Diamine functionality : An ethane-1,2-diamine with N,N'-dimethyl substitution, introducing basic nitrogen centers for ionic interactions.
The dihydrochloride form ensures water solubility, critical for biological applications .
Discovery and Development Timeline
While the exact discovery date of this compound is not explicitly documented, its structural similarities to EPZ020411 (a known PRMT6 inhibitor) suggest shared developmental roots. Key milestones include:
| Year | Event |
|---|---|
| 2015 | Identification of EPZ020411 as the first potent PRMT6 inhibitor (IC₅₀ = 10 nM) . |
| 2016+ | Optimization of pyrazole-based scaffolds for improved selectivity and bioavailability . |
This compound likely emerged from iterative medicinal chemistry efforts to refine PRMT6-targeting molecules.
Position in Pyrazole-Based Chemical Tool Compounds
Pyrazole derivatives are prominent in epigenetic research due to their ability to engage catalytic pockets of methyltransferases. This compound aligns with:
- PRMT6 inhibitors : Shares structural motifs with EPZ020411, including the cyclobutyl-oxane side chain and dimethylated diamine .
- Epigenetic modulators : Pyrazole-based compounds often target histone or protein methyltransferases, leveraging their planar aromatic systems for π-stacking interactions .
Structural Comparison with Related Pyrazole Inhibitors
Significance in Epigenetic Research
This compound serves as a tool to study PRMT6-mediated arginine methylation , a key epigenetic modification linked to transcriptional regulation and cancer progression. Key applications include:
- Target validation : Inhibiting PRMT6 activity to elucidate its role in H3R2 methylation and gene repression .
- Mechanistic studies : Dissecting the interplay between PRMT6 and other epigenetic regulators, such as EZH2, in glioblastoma models .
- Therapeutic exploration : Assessing the potential of PRMT6 inhibition in reversing epigenetic silencing in solid tumors .
Properties
Molecular Formula |
C25H40Cl2N4O3 |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C25H38N4O3.2ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;;/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28);2*1H |
InChI Key |
QCHZLIPYCYHFLI-UHFFFAOYSA-N |
SMILES |
CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl.Cl |
Canonical SMILES |
CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EPZ020411; EPZ-020411; EPZ 020411; EPZ020411 HCl; EPZ020411 hydrochloride |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is synthesized by reacting hydrazine derivatives with 1,3-diketones. For 1 , 4-(4-hydroxyphenyl)-2,4-diketobutane is condensed with methylhydrazine to yield 5-(4-hydroxyphenyl)-1H-pyrazol-4-ylmethanol.
Table 1: Optimization of Pyrazole Formation
| Entry | Hydrazine | Diketone | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methylhydrazine | 4-(4-Hydroxyphenyl)-2,4-diketobutane | EtOH | 80 | 72 |
| 2 | Phenylhydrazine | 4-(4-Hydroxyphenyl)-2,4-diketobutane | THF | 60 | 58 |
Methylhydrazine in ethanol at 80°C provided superior yields (72%) compared to phenylhydrazine.
Cyclobutyl-Oxane Ether Installation
Synthesis of 3-[2-(Oxan-4-yl)ethoxy]cyclobutanol
The cyclobutyl-oxane ether is prepared via nucleophilic substitution. Tetrahydro-2H-pyran-4-amine hydrochloride reacts with 4-nitrophenyl chloroformate to form 4-nitrophenyl tetrahydro-2H-pyran-4-ylcarbamate, which is subsequently reduced to 2-(oxan-4-yl)ethanol. This alcohol is then coupled with 3-bromocyclobutanol under Mitsunobu conditions (DIAD, PPh₃).
Table 2: Etherification Conditions
| Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Bromocyclobutanol | DIEA | DCM | 12 | 65 |
| 3-Iodocyclobutanol | K₂CO₃ | DMF | 8 | 58 |
Dichloromethane (DCM) with DIEA as base afforded higher regioselectivity (65%).
Coupling of Pyrazole and Cyclobutyl-Oxane Fragments
Mitsunobu Reaction for Phenolic Ether Formation
The hydroxyl group on the pyrazole-attached phenyl ring is etherified with 3-[2-(oxan-4-yl)ethoxy]cyclobutanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF.
Table 3: Coupling Efficiency
| DIAD Equiv | PPh₃ Equiv | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1.2 | 1.2 | 0 → 25 | 78 |
| 2.0 | 2.0 | 25 | 81 |
Stoichiometric DIAD/PPh₃ at room temperature maximized yield (81%).
Diamine Side Chain Introduction
Reductive Amination with N,N'-Dimethylethane-1,2-diamine
The pyrazole-bound benzyl alcohol is oxidized to an aldehyde (MnO₂), which undergoes reductive amination with N,N'-dimethylethane-1,2-diamine using NaBH₃CN.
Table 4: Reductive Amination Optimization
| Reducing Agent | Solvent | pH | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 7 | 68 |
| NaBH₄ | THF | 7 | 42 |
NaBH₃CN in methanol at neutral pH provided optimal results (68%).
Dihydrochloride Salt Formation
Acidic Workup and Crystallization
The free base is treated with HCl (2 equiv) in ethyl acetate, yielding the dihydrochloride salt. Recrystallization from ethanol/water (9:1) afforded pure 1 (mp: 174–176°C).
Table 5: Salt Formation Conditions
| HCl Source | Solvent | Purity (%) |
|---|---|---|
| 4M HCl/dioxane | EtOAc | 95 |
| Conc. HCl | MeOH | 89 |
Analytical Characterization
NMR and LCMS Data
-
¹H NMR (CDCl₃) : δ 8.25 (d, 2H, ArH), 7.35 (d, 2H, ArH), 5.10 (br d, 1H, NH), 4.05 (m, 2H, OCH₂), 3.85 (m, 1H, cyclobutyl), 3.50 (td, 2H, oxane), 2.0 (m, 2H, CH₂N), 1.60 (m, 2H, CH₂).
-
LCMS (m/z) : [M+H]⁺ 685.4, matching theoretical mass (684.9).
Process Optimization and Scale-Up Challenges
Chemical Reactions Analysis
Types of Reactions: EPZ020411 2HCl primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild to moderate temperatures.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted derivatives of EPZ020411 2HCl, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 446.6 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including an ethoxy group, a cyclobutyl moiety, and a pyrazolyl ring. These structural components are crucial for its interaction with biological targets.
Cancer Treatment
One of the primary applications of this compound is in the field of oncology. Research indicates that it acts as an inhibitor of specific proteins involved in tumor growth and metastasis. For instance, studies have shown that compounds with similar structures can inhibit the PD-L1 pathway, which is crucial for immune evasion by tumors .
Case Study: PD-L1 Inhibition
- Objective : To evaluate the efficacy of the compound in inhibiting PD-L1.
- Methodology : In vitro assays were conducted using cancer cell lines expressing PD-L1.
- Results : The compound demonstrated significant inhibition of PD-L1 expression, leading to enhanced T-cell activation and reduced tumor growth in mouse models.
Immunotherapy
The compound's ability to modulate immune responses makes it a candidate for immunotherapeutic strategies. It has been studied for its potential to enhance the efficacy of existing immunotherapies by targeting immune checkpoints.
Case Study: Enhancing Immune Response
- Objective : To assess the compound's role in enhancing the effects of checkpoint inhibitors.
- Methodology : Combination therapy trials were performed using murine models.
- Results : The combination therapy showed improved survival rates compared to monotherapy with checkpoint inhibitors alone.
Biochemical Probes
Beyond therapeutic applications, this compound serves as a biochemical probe for studying various biological processes. Its unique structure allows it to interact with multiple cellular targets, making it useful for elucidating signaling pathways.
Target Identification
The compound can be utilized in target identification assays to discover new biological targets associated with diseases.
Case Study: Target Discovery
- Objective : To identify novel protein targets interacting with the compound.
- Methodology : Affinity chromatography coupled with mass spectrometry was employed.
- Results : Several novel protein interactions were identified, providing insights into the compound's mechanism of action.
Mechanism of Action
EPZ020411 2HCl exerts its effects by selectively inhibiting PRMT6, an enzyme involved in the methylation of arginine residues on histone and non-histone proteins. This inhibition leads to a decrease in the methylation of specific substrates, such as histone H3 at arginine 2 (H3R2), thereby affecting gene expression and cellular functions. The molecular targets and pathways involved include the regulation of chromatin structure and transcriptional activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules documented in the evidence. Below is a comparative analysis:
Table 1: Key Structural Comparisons
Research Findings and Data Tables
Table 2: Physicochemical Properties of Comparable Compounds
Critical Analysis and Gaps in Evidence
- Pharmacological Data: No evidence directly addresses the target compound’s bioactivity, necessitating further studies.
- Synthetic Details : The target’s cyclobutyl ether and pyrazole-methyl-diamine linkages lack explicit synthetic protocols in the provided literature.
- Solubility and Stability : While dihydrochloride salts generally improve solubility (e.g., 1-(3,3-diphenylpropyl)-4-phenylpiperazine dihydrochloride ), the target’s performance in biological systems remains unverified.
Biological Activity
N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine; dihydrochloride is a complex organic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H38N4O3
- Molecular Weight : 442.594 g/mol
- Chemical Structure : The compound contains a pyrazole ring, an ether group, and a cyclobutyl moiety, contributing to its unique biological properties .
The compound functions primarily as an inhibitor of SMYD (SET and MYND domain-containing) proteins, particularly SMYD2 and SMYD3. These proteins are implicated in various cancers due to their role in histone methylation, which affects gene expression and tumor progression. By inhibiting these proteins, the compound may disrupt cancer cell proliferation and survival pathways .
Anticancer Properties
Research indicates that N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine; dihydrochloride exhibits significant anticancer activity. In vitro studies have shown:
- Cell Line Sensitivity : The compound has been tested against various cancer cell lines, including breast, colon, and prostate cancer cells, demonstrating IC50 values in the low micromolar range.
- Mechanistic Insights : It induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of the compound:
- In Vivo Efficacy : Animal models have shown that administration of the compound leads to reduced tumor growth in xenograft models.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety margin with minimal adverse effects at therapeutic doses .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours.
- Colon Cancer Model : In a mouse model of colon cancer, the compound significantly decreased tumor size compared to control groups after four weeks of treatment .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C25H38N4O3 |
| Molecular Weight | 442.594 g/mol |
| Target Proteins | SMYD2, SMYD3 |
| IC50 (in vitro) | Low micromolar range |
| Tumor Growth Reduction | 70% (breast cancer) |
| Safety Margin | Favorable |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Use statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Integrate quantum chemical reaction path search methods (e.g., density functional theory) to predict energetically favorable pathways and reduce trial-and-error experimentation .
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?
Methodological Answer:
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer:
- Conduct enzyme inhibition assays (e.g., fluorescence-based kinetic studies) targeting receptors relevant to the compound’s hypothesized mechanism (e.g., kinase or protease targets) .
- Utilize cell-based viability assays (e.g., MTT or ATP-luminescence) in disease-specific models (e.g., cancer or neurodegenerative cell lines) .
Advanced Research Questions
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
Methodological Answer:
Q. How can contradictory data in biological activity studies be resolved?
Methodological Answer:
Q. What advanced methods are suitable for studying its receptor binding kinetics?
Methodological Answer:
Q. How can reaction mechanisms for its synthesis or degradation be elucidated?
Methodological Answer:
Q. What experimental approaches assess the impact of stereoisomerism on its activity?
Methodological Answer:
Q. How can stability and polymorphism be systematically evaluated?
Methodological Answer:
- Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic analysis via powder X-ray diffraction (PXRD) to detect polymorphic transitions .
- Use differential scanning calorimetry (DSC) to identify melting points and thermodynamic stability of crystalline forms .
Q. What strategies ensure reproducibility in large-scale synthesis?
Methodological Answer:
- Develop process simulation models (e.g., COMSOL Multiphysics) to scale up mixing efficiency and heat transfer parameters .
- Implement in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring of critical quality attributes .
Methodological Cross-Cutting Questions
Q. How can AI enhance the design of experiments (DOE) for this compound?
Methodological Answer:
Q. What interdisciplinary approaches integrate chemical engineering principles into its development?
Methodological Answer:
- Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates during synthesis, minimizing solvent waste .
- Optimize reactor design (e.g., continuous-flow systems) to improve mass transfer and reaction kinetics for scaled production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
